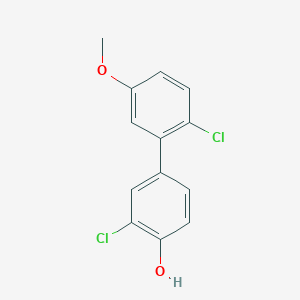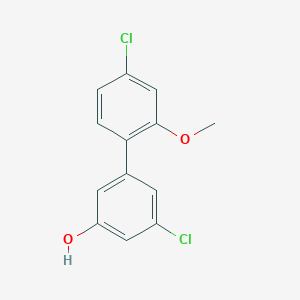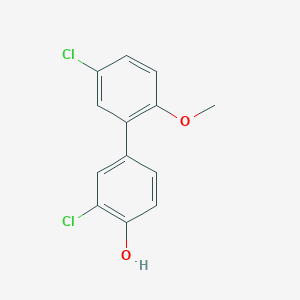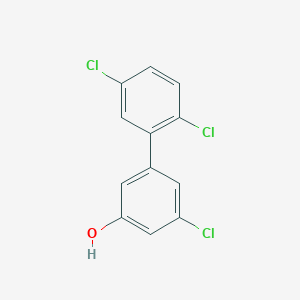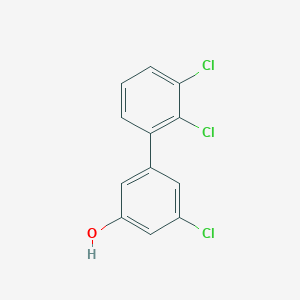
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (3-C5-2,3-DCPP) is a widely used chemical compound used in a variety of scientific research applications. It is a phenolic compound that has been studied extensively due to its unique properties and potential applications.
Scientific Research Applications
3-C5-2,3-DCPP has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as an antimicrobial agent, a corrosion inhibitor, and a catalyst for organic reactions. It has also been used in the synthesis of a variety of compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs). Additionally, 3-C5-2,3-DCPP has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer research.
Mechanism of Action
The mechanism of action of 3-C5-2,3-DCPP is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and inhibiting oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
3-C5-2,3-DCPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. Additionally, 3-C5-2,3-DCPP has been shown to reduce inflammation, reduce oxidative stress, and reduce the levels of certain inflammatory markers.
Advantages and Limitations for Lab Experiments
The main advantage of 3-C5-2,3-DCPP is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be dissolved in an organic solvent prior to use.
Future Directions
There are a number of potential future directions for 3-C5-2,3-DCPP. One potential direction is the development of new applications for the compound, such as in the fields of drug delivery, gene therapy, and cancer research. Additionally, further research into the mechanism of action of the compound could lead to the development of new therapeutic strategies. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of the compound could lead to the development of new, more efficient synthesis methods.
Synthesis Methods
The synthesis method for 3-C5-2,3-DCPP involves the reaction of 2,3-dichlorophenol with 3-chloro-5-hydroxybenzaldehyde in the presence of a base catalyst. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is complete after about two hours and yields a 95% pure product.
properties
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRVCZBIZKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686094 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
666747-73-5 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

